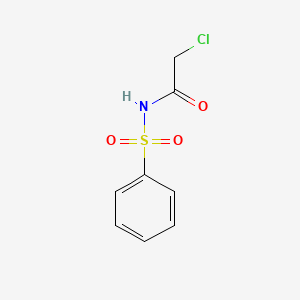

N-(benzenesulfonyl)-2-chloroacetamide

Description

N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C8H8ClNO3S |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-2-chloroacetamide |

InChI |

InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

InChI Key |

KXUWURXDUDHQLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide

Catalysts: Bases like triethylamine or pyridine

Equipment: Reactors with temperature control and efficient mixing

Purification: Crystallization or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.

Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.

Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

N-(benzenesulfonyl)-2-chloroacetamide is an organic compound featuring a benzenesulfonyl moiety and a chloroacetamide structure. It has a molecular formula of and a molecular weight of approximately 233.7 g/mol. The compound's structure, featuring a chloro group attached to the acetamide and a benzenesulfonyl group, makes it valuable in medicinal chemistry and organic synthesis.

Comparative Analysis with Related Compounds

This compound's unique combination of a benzenesulfonyl group and chloroacetyl functionality enhances its potential as a therapeutic agent compared to other related compounds.

Case Studies and Research Findings

- Anticancer Research: A study on novel benzenesulfonate scaffolds revealed high anticancer activity in compounds with a chloride substituent in the quinazoline ring . Derivatives BS1 and BS4 exhibited high anticancer activities and selectivity against normal cells, inducing cell cycle arrest in the G2/M phase in K562 and U-251 cancer cell lines .

- Antimicrobial Activity: Research on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring . Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active due to their high lipophilicity .

- Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A study described the synthesis of aryl thiazolone–benzenesulfonamides and their inhibitory effect on carbonic anhydrase IX (CA IX) . Compound 4e induced apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC .

- Analgesic Properties: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed, which lack hepatotoxicity and retain antipyresis .

- Antimicrobial modes of small molecules: N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives complexed with octaarginine (R8) CPP showed antibacterial activity against E. coli cells .

- Triazole Moiety Containing Benzenesulfonyl Derivatives: A novel series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing triazole moiety were designed and synthesized through rational cycloadditions .

- Bis-chloroacetamide derivatives: The chemical behaviour of a bis-chloroacetamide derivative was studied in the synthesis of new sulfides with antimicrobial and antioxidant potential .

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Protein Interaction: It can interact with proteins, altering their function and activity.

Comparison with Similar Compounds

N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:

N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.

N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.

Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties

Biological Activity

N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chloroacetamide moiety linked to a benzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 233.7 g/mol. The presence of the chloro and sulfonyl groups plays a significant role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound and related compounds has been explored in various studies, revealing several pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides exhibit effective antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli . The activity is influenced by the substituents on the phenyl ring, with halogenated derivatives showing enhanced potency due to increased lipophilicity .

- Anti-inflammatory Effects : Research has indicated that certain benzenesulfonamide derivatives possess anti-inflammatory properties. For example, one study reported that specific compounds inhibited carrageenan-induced edema in rats, suggesting potential applications in treating inflammatory conditions .

- Carbonic Anhydrase Inhibition : Some studies have highlighted the ability of benzenesulfonamide derivatives to inhibit carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes. Notably, compounds similar to this compound have shown selective inhibition against CA IX, which is implicated in tumor growth and metastasis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's sulfonamide group is known to interact with active sites on enzymes such as carbonic anhydrases, leading to inhibition of their catalytic activity. This interaction can disrupt physiological processes in both microbial and human cells .

- Membrane Permeability : The lipophilic nature of halogenated derivatives enhances their ability to penetrate cell membranes, facilitating their antimicrobial action by targeting intracellular components .

Case Studies

- Antimicrobial Screening : A study screened various N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with para-substituted halogens showed the highest efficacy against S. aureus and methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL .

- Anti-inflammatory Assessment : In vivo studies demonstrated that certain benzenesulfonamide derivatives significantly reduced inflammation in animal models, achieving up to 94% inhibition of edema at specific dosages .

- Carbonic Anhydrase Selectivity : A recent investigation into benzenesulfonamide analogs revealed that some compounds exhibited selective inhibition of CA IX over CA II, with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, highlighting their potential as therapeutic agents in cancer treatment .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.